7-(3-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(3-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H19ClN6O2 and its molecular weight is 398.85. The purity is usually 95%.
BenchChem offers high-quality 7-(3-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
This compound is part of research exploring novel synthetic pathways and structural analyses of purine derivatives. For instance, studies have reported on the regioselective synthesis of purine analogs, demonstrating methodologies for introducing various substituents into the purine ring to yield compounds with potential biological activities (Majumdar & Das, 1998). Another aspect of research delves into the crystal structure analyses of these compounds, providing insight into their molecular configurations and the effects of different substituents on their structural properties (Jager & Otterbein, 1980).
Biological Activity and Potential Therapeutic Applications
Research has also explored the biological activities of purine derivatives, particularly their affinity for serotonin receptors and potential psychotropic activity. For example, studies have identified purine derivatives as potent ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, indicating their potential utility in designing new treatments for mood disorders (Chłoń-Rzepa et al., 2013). Furthermore, the synthesis of metal complexes with purine derivatives has been reported, suggesting their use in creating novel coordination compounds for various applications, including as models for metal-mediated base pairs (Sinha et al., 2015).
Antimicrobial and Anticancer Research
The antimicrobial and anticancer activities of purine derivatives have been a subject of investigation, with some studies reporting the synthesis and testing of these compounds for their potential in treating microbial infections and cancer. For instance, research on chalcone derivatives from 8-Chloro-theophylline has explored their antimicrobial activity, suggesting the therapeutic potential of purine analogs in combating infectious diseases (Abdul-Reda & Abdul-Ameer, 2018). Additionally, the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines has been evaluated, highlighting the potential of purine-based compounds in cancer treatment strategies (Deady et al., 2003).
properties
IUPAC Name |
7-[(3-chlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O2/c1-11-8-12(2)26(22-11)18-21-16-15(17(27)24(4)19(28)23(16)3)25(18)10-13-6-5-7-14(20)9-13/h5-9H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAMSGQSPQRKAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CC4=CC(=CC=C4)Cl)C(=O)N(C(=O)N3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.